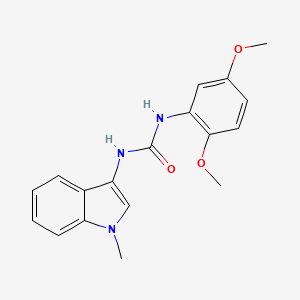

1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring a 2,5-dimethoxyphenyl group and a 1-methylindole moiety. The 2,5-dimethoxyphenyl group contributes electron-withdrawing properties and hydrogen-bond acceptor capacity via methoxy oxygen atoms, while the indole scaffold—common in serotonin receptor ligands—suggests possible neurological or anticancer applications. The molecular formula is inferred as C₁₇H₁₇N₃O₃ (molecular weight ~311.34 g/mol), with two hydrogen-bond donors (urea NH groups) and three acceptors (two methoxy oxygens and urea carbonyl oxygen).

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-10-12(23-2)8-9-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNMHWRMLZHYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS 1048916-01-3) , a structurally related urea derivative. Key differences include:

Phenyl Substituents :

- Target compound : 2,5-Dimethoxy groups (electron-withdrawing).

- Analog : 2,4-Dimethyl groups (electron-donating).

Heterocyclic Moiety :

- Target compound : 1-Methylindole (bicyclic aromatic system).

- Analog : Benzodiazepine derivative (seven-membered ring with two nitrogens and a ketone).

Molecular Weight :

Hydrogen-Bonding Profile: Both compounds share two H-bond donors (urea NH) and three acceptors.

Physicochemical and Pharmacological Implications

- Electronic Effects : Methoxy groups in the target compound may improve solubility and hydrogen-bond interactions compared to the analog’s methyl groups.

- Biological Targets : The indole moiety suggests serotonin receptor or kinase interactions, while the benzodiazepine analog likely targets GABAergic pathways.

Research Findings (Inferred)

- Target Compound: Limited direct data, but indole-urea hybrids are explored in cancer research (e.g., kinase inhibition) and neurological disorders (e.g., 5-HT receptor modulation).

- Analog: Benzodiazepine-urea hybrids are rare, but benzodiazepines are well-characterized for anxiolytic activity. The urea linkage may introduce novel enzyme-inhibition properties.

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through a reaction between 2,5-dimethoxyaniline and 1-methyl-1H-indole-3-carboxylic acid chloride, typically in the presence of a base like triethylamine and an organic solvent such as dichloromethane. The resulting product is a urea derivative characterized by specific structural features that contribute to its biological activity.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea |

| Molecular Formula | C18H19N3O3 |

| CAS Number | 899753-71-0 |

The biological activity of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is believed to involve its interaction with various molecular targets. The compound may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Ongoing research aims to delineate the exact molecular pathways and targets influenced by this compound.

Antitumor Activity

Research indicates that derivatives related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar compounds demonstrate in vitro activity against various cancer cell lines, including:

- P388 Murine Leukemia Cell Line

- HCT116 Human Colon Cancer Cell Line

These findings suggest that the compound may be effective in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiviral Properties

In addition to its antitumor activity, there are indications that related compounds possess antiviral properties. For example, some derivatives have shown efficacy against Herpes simplex Type I and Polio Type I viruses, highlighting the potential of this compound class in antiviral drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds. Here are notable findings:

- Meridianins : These compounds have demonstrated cytotoxic behavior against various cancer cell lines and are potent inhibitors of cyclin-dependent kinases (CDKs). They also induce apoptosis in treated cells .

- Variolins : Another class of compounds related to this structure has shown significant antitumor activity against murine leukemia cell lines. The presence of specific substituents was found to enhance their biological efficacy .

Comparative Analysis

A comparative analysis of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea with similar compounds reveals variations in biological activity:

| Compound | Biological Activity |

|---|---|

| 1-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea | Lower activity due to lack of methyl group |

| 1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea | Different urea positioning affects reactivity |

| 1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)thiourea | Thiourea group alters interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.